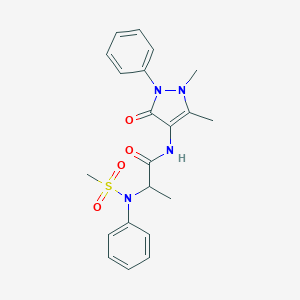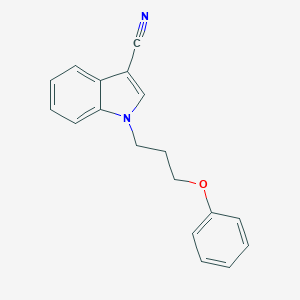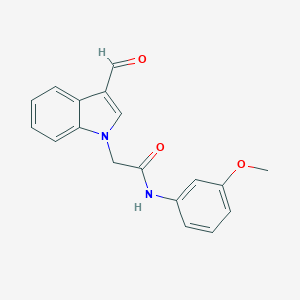![molecular formula C24H26N2O3S B297917 methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MTTB, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MTTB is a thiazolidine derivative, which has been synthesized through a multi-step process.
Mechanism of Action
MTTB exerts its biological activity by inhibiting the activity of the mitochondrial enzyme complex II. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. MTTB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTTB has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that MTTB does not induce significant cytotoxicity in normal human cells. MTTB has also been shown to have a low toxicity profile in animal models.
Advantages and Limitations for Lab Experiments
MTTB has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. MTTB has also been shown to have a high purity and high yield, which makes it an ideal compound for research. However, MTTB has some limitations as a research tool. It is a relatively new compound, and its biological activity is not fully understood. Further research is needed to elucidate the mechanism of action of MTTB and its potential applications in various fields.
Future Directions
There are several future directions for research on MTTB. In the field of medicine, further studies are needed to determine the efficacy of MTTB as an anticancer agent in vivo. Studies are also needed to determine the potential use of MTTB as an antibacterial and antifungal agent. In the field of material science, further studies are needed to explore the potential use of MTTB as a building block for the synthesis of novel materials. Overall, MTTB has shown promising results as a research tool, and further studies are needed to fully explore its potential applications in various fields.
Synthesis Methods
MTTB has been synthesized through a multi-step process that involves the condensation of 4-amino benzoic acid with 2-ethyl-3-methyl thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-tert-butylbenzaldehyde to produce the final product, MTTB. The synthesis method has been optimized to yield high purity and high yield of MTTB.
Scientific Research Applications
MTTB has been extensively studied for its potential applications in various fields. In the field of medicine, MTTB has shown promising results as an anticancer agent. Studies have shown that MTTB induces apoptosis in cancer cells by inhibiting the activity of the mitochondrial enzyme complex II. MTTB has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, MTTB has been used as a building block for the synthesis of novel materials. MTTB has been incorporated into metal-organic frameworks (MOFs), which have shown promising results in gas storage and separation.
properties
Product Name |
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C24H26N2O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(4-tert-butylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O3S/c1-6-26-21(27)20(15-16-7-11-18(12-8-16)24(2,3)4)30-23(26)25-19-13-9-17(10-14-19)22(28)29-5/h7-15H,6H2,1-5H3/b20-15+,25-23? |
InChI Key |
VIMTWHUJXXKFTN-HYNSQCECSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)
